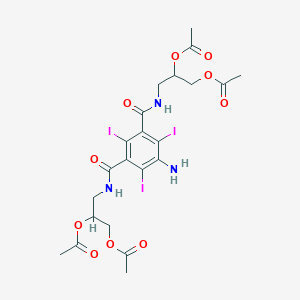

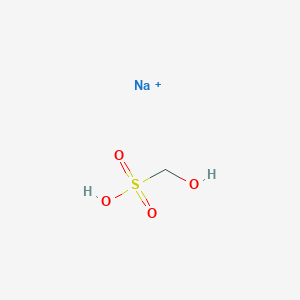

![molecular formula C25H31N5O3 B033427 (S)-メチル 2-(N-((2'-(1H-テトラゾール-5-イル)-[1,1'-ビフェニル]-4-イル)メチル)ペンタナミド)-3-メチルブタノエート CAS No. 137863-17-3](/img/structure/B33427.png)

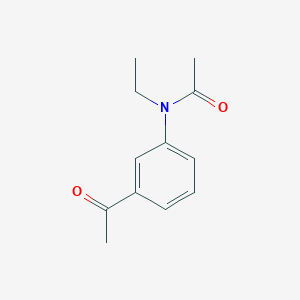

(S)-メチル 2-(N-((2'-(1H-テトラゾール-5-イル)-[1,1'-ビフェニル]-4-イル)メチル)ペンタナミド)-3-メチルブタノエート

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

科学的研究の応用

慢性心不全治療

研究により、バルサルタンは慢性心不全の治療に効果的であることが示されています。 アンジオテンシンIIの作用を阻害することにより、心臓機能を改善し、心不全患者の入院率を低下させることができます .

合成最適化

この化合物は、バルサルタン生産の最適化された合成経路の開発に使用されています。 連続フロー合成などの技術は、大規模な医薬品製造に不可欠な高収率でバルサルタン前駆体を生成するために適用されてきました .

心臓血管疾患研究

バルサルタンメチルエステルは、心臓血管疾患の研究、特にARBの作用機序と心臓血管の健康における役割の理解において使用されています。 この研究は、新しい治療戦略の開発に貢献しています .

分析ベンチマーク

分析化学において、バルサルタンメチルエステルは、メソッド開発とキャリブレーションの参照化合物として役立ちます。 これは、分析メソッドの精度と正確性を確保するために、品質管理試験で使用されます .

医薬品組み合わせ

バルサルタンは、さまざまな心臓血管の病気を治療するために、他の薬とよく組み合わされます。 バルサルタンメチルエステルの研究は、高血圧に対するヒドロクロロチアジドとの組み合わせ治療、または心不全に対するサクビトリルとの組み合わせ治療など、効果的な組み合わせ療法の製剤に役立っています .

特性

IUPAC Name |

methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTNRXYTECQKFO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468616 | |

| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137863-17-3 | |

| Record name | N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of valsartan methyl ester in the synthesis of valsartan?

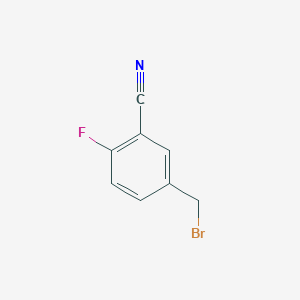

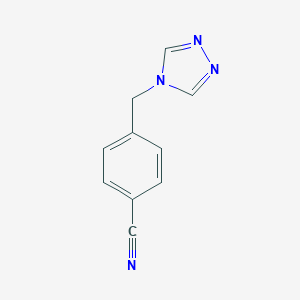

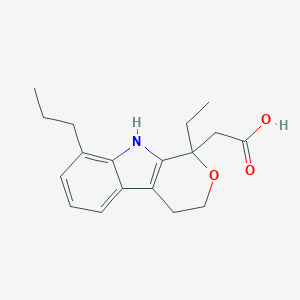

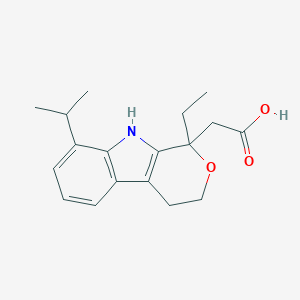

A1: Valsartan methyl ester serves as a crucial intermediate in the production of valsartan, a widely used antihypertensive drug. The provided research papers highlight various methods for synthesizing valsartan methyl ester and its subsequent conversion to valsartan. [, , , , , ] One common approach involves the cyclization reaction of N-(1-valeryl)-N-[4-[2-(5-cyan) phenyl] benzyl]-L-valine alkyl ester with sodium azide, ultimately yielding valsartan methyl ester. []

Q2: How does the purity of valsartan methyl ester impact the quality of the final valsartan product?

A2: Research indicates that the purity of valsartan methyl ester directly influences the quality of the final valsartan product. [, ] Impurities present in valsartan methyl ester can carry over during the synthesis process, affecting the chemical and optical purity of the final drug substance. To address this, researchers have developed methods to enhance the purity of valsartan methyl ester, such as salification and purification techniques. [, ] These methods aim to minimize impurities and improve the overall quality and efficacy of valsartan.

Q3: Are there methods for recovering valsartan methyl ester from waste streams generated during valsartan production?

A3: Yes, researchers have developed techniques to recover valuable valsartan methyl ester from waste streams generated during valsartan production. One such method involves recovering valsartan methyl ester from the crystallization mother liquor, a byproduct of the valsartan crystallization process. [] This method utilizes a series of steps, including washing, distillation, extraction, and crystallization, to isolate and purify valsartan methyl ester from the waste stream. This approach contributes to resource efficiency and reduces the environmental impact associated with valsartan manufacturing.

Q4: Can you describe a specific method for preparing high-purity valsartan methyl ester?

A4: One method focuses on preventing the formation of dimeric impurities, which can negatively impact purity. [] The process involves a multi-step synthesis:

Q5: Are there alternative synthetic routes for valsartan methyl ester that offer advantages over traditional methods?

A5: Yes, researchers have explored alternative synthetic approaches for valsartan methyl ester to improve efficiency and reduce environmental impact. One such method utilizes sodium azide as a starting material in an amine-forming reaction catalyzed by tetrazolium salts. [] This approach allows for precise control over the reaction progress, minimizing side reactions and maximizing the yield of valsartan methyl ester. Additionally, this method enables the recovery of unreacted starting materials, further enhancing its efficiency. [] By optimizing reaction conditions and employing a selective catalyst, this alternative route offers a more sustainable and efficient approach compared to conventional methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。